molecular formula C10H13FN2S B6894591 N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine

N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine

Cat. No.: B6894591
M. Wt: 212.29 g/mol
InChI Key: KUTLUGZKDNDKEJ-UHFFFAOYSA-N
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Description

N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine is an organic compound that features a fluorinated pyridine ring attached to a thiolan-3-amine moiety

Properties

IUPAC Name

N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2S/c11-8-1-2-9(12-5-8)6-13-10-3-4-14-7-10/h1-2,5,10,13H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTLUGZKDNDKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1NCC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoropyridine and thiolan-3-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: The compound is used in the development of advanced materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The thiolan-3-amine moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluoropyridine: A related compound with similar structural features but different functional groups.

    Bis((5-fluoropyridin-3-yl)methyl)amine: Another fluorinated pyridine derivative with distinct chemical properties.

Uniqueness

N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine is unique due to the combination of the fluorinated pyridine ring and the thiolan-3-amine moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

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